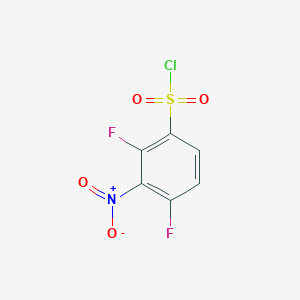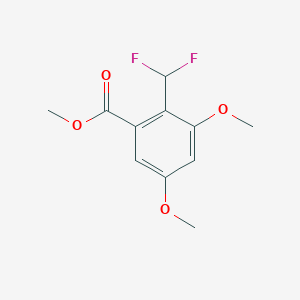
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate is an organic compound that belongs to the class of difluoromethylated aromatic esters This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the aromatic ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 3,5-dimethoxybenzoic acid, using difluoromethylating agents like ClCF2H or other novel non-ozone depleting difluorocarbene reagents . The reaction is usually carried out under controlled conditions, often involving the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include difluoromethylated carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate exerts its effects is primarily related to the presence of the difluoromethyl group. This group can act as a bioisostere for alcohol, thiol, or amine groups, allowing the compound to interact with various molecular targets and pathways . The highly polarized C-H bond of the difluoromethyl group makes it a competent hydrogen bond donor, which can influence the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Methyl 2-(trifluoromethyl)-3,5-dimethoxybenzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and applications.
Methyl 2-(fluoromethyl)-3,5-dimethoxybenzoate:
Uniqueness
Methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, enhanced metabolic stability, and the ability to form strong hydrogen bonds . These characteristics make it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C11H12F2O4 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
methyl 2-(difluoromethyl)-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H12F2O4/c1-15-6-4-7(11(14)17-3)9(10(12)13)8(5-6)16-2/h4-5,10H,1-3H3 |
InChI Key |
UOIGSNRGLRHTCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


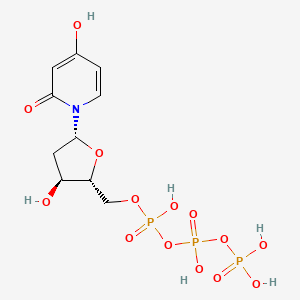

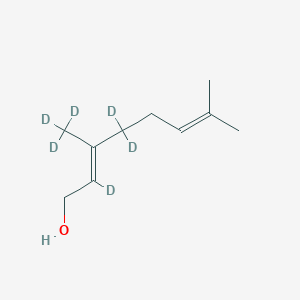

![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
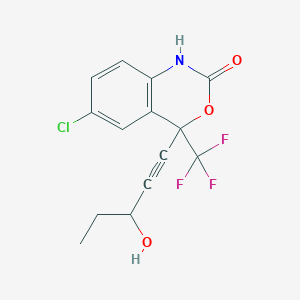
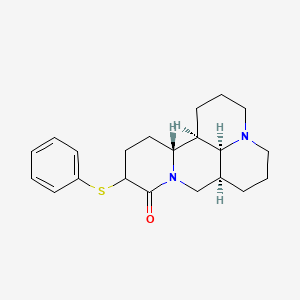
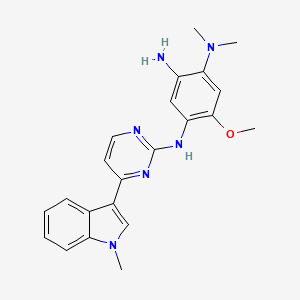
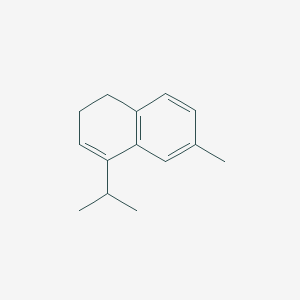
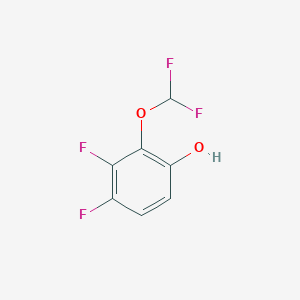
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
